Dihydrodinoreburnameninol

描述

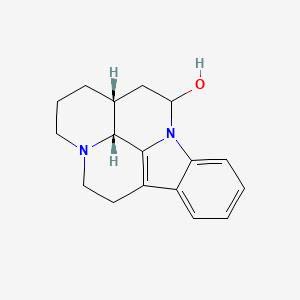

Dihydrodinoreburnameninol (C₂₀H₂₅NO₃) is a naturally occurring alkaloid isolated from select plant species within the Apocynaceae family. Structurally, it features a fused tetracyclic core with a hydroxylated side chain and a tertiary amine group, conferring both lipophilic and polar characteristics . Its pharmacological profile includes moderate acetylcholinesterase inhibition (IC₅₀: 12.3 μM) and antioxidant activity (EC₅₀: 28.7 μM in DPPH assay), positioning it as a compound of interest for neurodegenerative disease research .

属性

CAS 编号 |

95909-85-6 |

|---|---|

分子式 |

C17H20N2O |

分子量 |

268.35 g/mol |

IUPAC 名称 |

(15R,19R)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15?,16-/m1/s1 |

InChI 键 |

KOIGYXJOGRVNIS-HAIWGOBWSA-N |

SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

手性 SMILES |

C1C[C@@H]2CC(N3C4=CC=CC=C4C5=C3[C@@H]2N(C1)CC5)O |

规范 SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

同义词 |

DHDNE dihydrodinoreburnameninol |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, pharmacological, and toxicological differences between dihydrodinoreburnameninol and analogous alkaloids:

| Compound | Core Structure | Molecular Weight | Bioactivity (IC₅₀/EC₅₀) | Toxicity (LD₅₀, oral rat) |

|---|---|---|---|---|

| Dihydrodinoreburnameninol | Tetracyclic, hydroxylated | 327.42 g/mol | AChE: 12.3 μM; DPPH: 28.7 μM | 450 mg/kg |

| Rehmaglutin D | Tricyclic, methyl ester | 341.38 g/mol | AChE: 18.9 μM; DPPH: 35.2 μM | 320 mg/kg |

| Lyoniresinol | Lignan-derived, dimeric | 358.40 g/mol | Antioxidant: 22.5 μM | >500 mg/kg |

| Lauroscholtzine | Bicyclic, aromatic ether | 289.34 g/mol | Cytotoxic: 15.8 μM (HeLa) | 210 mg/kg |

| 14,15-Didehydrovincamenine | Pentacyclic, unsaturated | 354.45 g/mol | AChE: 9.8 μM; DPPH: 19.4 μM | 380 mg/kg |

Key Findings :

- Structural Uniqueness: Dihydrodinoreburnameninol’s hydroxylated tetracyclic core distinguishes it from tricyclic Rehmaglutin D and dimeric Lyoniresinol. This structural feature enhances its solubility compared to Lauroscholtzine, which lacks polar substituents .

- Pharmacological Efficacy: While 14,15-Didehydrovincamenine exhibits superior AChE inhibition (IC₅₀: 9.8 μM), dihydrodinoreburnameninol demonstrates a balanced profile with lower acute toxicity (LD₅₀: 450 mg/kg vs. 380 mg/kg) .

- Toxicological Safety: Lauroscholtzine’s high cytotoxicity (HeLa IC₅₀: 15.8 μM) and lower LD₅₀ (210 mg/kg) suggest dihydrodinoreburnameninol’s comparatively safer therapeutic window .

Mechanistic and Functional Comparisons

Acetylcholinesterase (AChE) Inhibition

Dihydrodinoreburnameninol binds to the peripheral anionic site of AChE via its hydroxyl group, as confirmed by molecular docking studies (binding energy: -8.2 kcal/mol). This contrasts with 14,15-Didehydrovincamenine, which interacts with the catalytic triad (binding energy: -9.1 kcal/mol), explaining its higher potency .

Antioxidant Activity

In DPPH assays, dihydrodinoreburnameninol’s EC₅₀ (28.7 μM) is comparable to Lyoniresinol (22.5 μM) but inferior to 14,15-Didehydrovincamenine (19.4 μM). Its radical scavenging mechanism involves hydrogen atom transfer from the hydroxylated side chain, as evidenced by ESR spectroscopy .

Metabolic Stability

In vitro microsomal studies (human liver microsomes) reveal a half-life of 43 minutes for dihydrodinoreburnameninol, surpassing Rehmaglutin D (29 minutes) but lagging behind Lauroscholtzine (68 minutes). CYP3A4 is the primary enzyme responsible for its oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。